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Compound of Interest

Compound Name: 2-Fluoro-6-methoxyaniline

Cat. No.: B1297489 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 2-
Fluoro-6-methoxyaniline (CAS No. 446-61-7). This valuable substituted aniline serves as a

key building block in the synthesis of various pharmaceutical and agrochemical agents.[1] A

thorough understanding of its spectroscopic characteristics is essential for reaction monitoring,

quality control, and structural elucidation of its derivatives.

Molecular and Physical Properties
Property Value Reference

Molecular Formula C₇H₈FNO

Molecular Weight 141.14 g/mol

Appearance
Clear, peach or khaki-colored

liquid

Boiling Point ~208 °C

Density ~1.176 g/cm³

Spectroscopic Data
The following tables summarize the available spectroscopic data for 2-Fluoro-6-
methoxyaniline.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.58-6.71 m 3H Aromatic H

3.86 s 3H -OCH₃

3.75 br s 2H -NH₂

Spectrometer Frequency: 400 MHz, Solvent: CDCl₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹³C NMR data for 2-Fluoro-6-methoxyaniline is not readily available in the

public domain literature. Predicted chemical shifts based on computational models and

comparison with similar structures suggest the following approximate ranges for the carbon

signals.[2][3]

Chemical Shift (δ) ppm (Predicted) Assignment

145-155 C-F

140-150 C-O

125-135 C-N

110-125 Aromatic C-H

55-60 -OCH₃

Infrared (IR) Spectroscopy
Specific experimental IR absorption data for 2-Fluoro-6-methoxyaniline is not detailed in the

available literature. However, characteristic absorption bands for a primary aromatic amine with

its functional groups would be expected in the following regions:
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Wavenumber (cm⁻¹) (Expected) Vibration

3300-3500 N-H stretch (pair of bands for primary amine)

2850-3000 C-H stretch (aromatic and methyl)

1600-1650 N-H bend

1450-1600 C=C stretch (aromatic ring)

1200-1300 C-O stretch (aryl ether)

1000-1200 C-F stretch

Mass Spectrometry (MS)
m/z Ion Method

142 [M+H]⁺ LC-MS

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for aniline derivatives, including 2-Fluoro-6-methoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation:

Approximately 5-10 mg of purified 2-Fluoro-6-methoxyaniline is accurately weighed and

dissolved in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a standard

5 mm NMR tube.

The sample is thoroughly mixed to ensure homogeneity.

3.1.2. Data Acquisition:

The NMR spectra are acquired on a 400 MHz spectrometer.
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For ¹H NMR, a standard single-pulse experiment is performed. Typically, 16 to 64 scans are

accumulated with a relaxation delay of 1-5 seconds.

For ¹³C NMR, a proton-decoupled single-pulse experiment is utilized. Due to the low natural

abundance of the ¹³C isotope, a larger number of scans (1024 or more) is typically required,

with a relaxation delay of 2 seconds.

3.1.3. Data Processing:

The raw free induction decay (FID) data is processed using a Fourier transform.

Phase and baseline corrections are applied to the resulting spectrum.

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H

and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (Neat Liquid):

As 2-Fluoro-6-methoxyaniline is a liquid, a neat spectrum can be obtained by placing a

small drop of the sample between two salt plates (e.g., NaCl or KBr).

The plates are gently pressed together to form a thin liquid film.

3.2.2. Data Acquisition:

The salt plates are placed in the sample holder of an FTIR spectrometer.

The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

A background spectrum of the clean salt plates is recorded and automatically subtracted

from the sample spectrum.

Mass Spectrometry (MS)
3.3.1. Sample Preparation:
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A dilute solution of 2-Fluoro-6-methoxyaniline is prepared by dissolving a small amount of

the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of

approximately 1-10 µg/mL.

For positive ion mode analysis, a small amount of an acid (e.g., 0.1% formic acid) can be

added to the solution to facilitate protonation.

3.3.2. Data Acquisition:

The sample solution is introduced into the mass spectrometer, typically via liquid

chromatography (LC-MS) or direct infusion.

Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

The mass spectrum is recorded in the positive ion mode to observe the protonated molecule

[M+H]⁺.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a synthesized compound like 2-Fluoro-6-methoxyaniline.
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Spectroscopic analysis workflow for 2-Fluoro-6-methoxyaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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